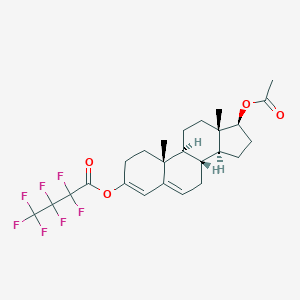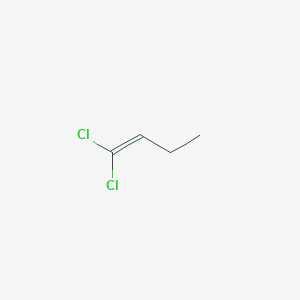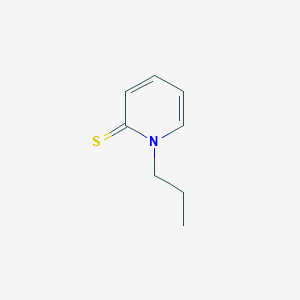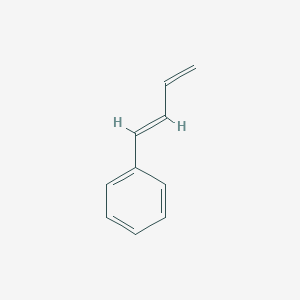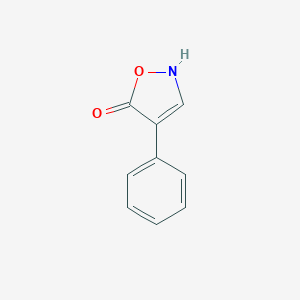
4-Phenylisoxazol-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenylisoxazol-5(2H)-one, also known as PICO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PICO has been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
科学的研究の応用
4-Phenylisoxazol-5(2H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial activity against a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 4-Phenylisoxazol-5(2H)-one has also been investigated for its antitumor activity, with promising results in preclinical studies. In addition, 4-Phenylisoxazol-5(2H)-one has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The exact mechanism of action of 4-Phenylisoxazol-5(2H)-one is not fully understood. However, it has been suggested that 4-Phenylisoxazol-5(2H)-one exerts its biological effects through the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 4-Phenylisoxazol-5(2H)-one has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspases.
生化学的および生理学的効果
4-Phenylisoxazol-5(2H)-one has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by disrupting their cell walls and membranes. 4-Phenylisoxazol-5(2H)-one has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 4-Phenylisoxazol-5(2H)-one has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes.
実験室実験の利点と制限
One advantage of using 4-Phenylisoxazol-5(2H)-one in lab experiments is its broad spectrum of biological activities, making it a potential candidate for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which allows for easy production of 4-Phenylisoxazol-5(2H)-one. However, one limitation of using 4-Phenylisoxazol-5(2H)-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4-Phenylisoxazol-5(2H)-one. One area of interest is the development of 4-Phenylisoxazol-5(2H)-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of 4-Phenylisoxazol-5(2H)-one in combination with other drugs or natural compounds. Furthermore, the development of 4-Phenylisoxazol-5(2H)-one-based drug delivery systems could enhance its therapeutic potential. Finally, further studies are needed to elucidate the exact mechanism of action of 4-Phenylisoxazol-5(2H)-one and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, 4-Phenylisoxazol-5(2H)-one is a heterocyclic compound with a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Its relatively simple synthesis method and broad spectrum of activities make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop 4-Phenylisoxazol-5(2H)-one derivatives with improved solubility and bioavailability.
合成法
4-Phenylisoxazol-5(2H)-one can be synthesized through various methods, including the reaction of benzoyl chloride and hydroxylamine hydrochloride in the presence of a base or the reaction of benzaldehyde and hydroxylamine hydrochloride in the presence of a catalyst. The latter method has been shown to be more efficient, with a higher yield of 4-Phenylisoxazol-5(2H)-one.
特性
CAS番号 |
17147-69-2 |
|---|---|
製品名 |
4-Phenylisoxazol-5(2H)-one |
分子式 |
C9H7NO2 |
分子量 |
161.16 g/mol |
IUPAC名 |
4-phenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H7NO2/c11-9-8(6-10-12-9)7-4-2-1-3-5-7/h1-6,10H |
InChIキー |
KYGNTQNHPFNJRL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CNOC2=O |
正規SMILES |
C1=CC=C(C=C1)C2=CNOC2=O |
同義語 |
5(2H)-Isoxazolone,4-phenyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



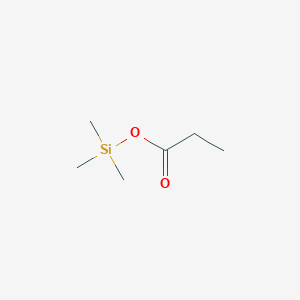
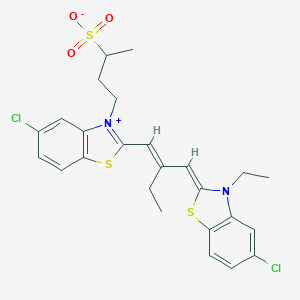
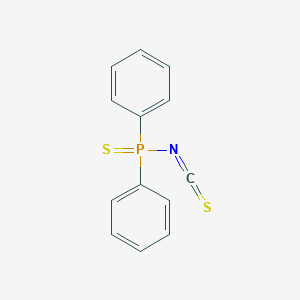
![2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol](/img/structure/B96027.png)
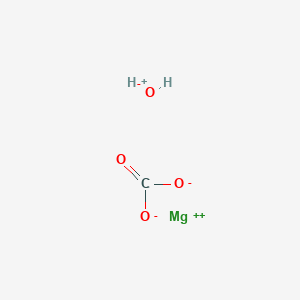
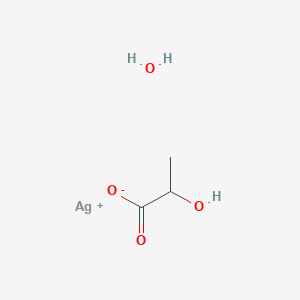
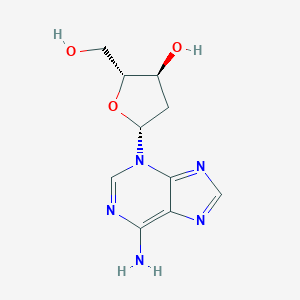
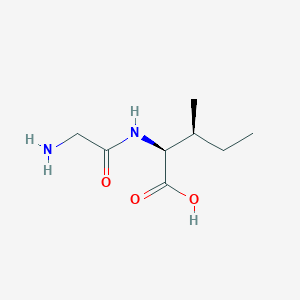
![5a,5b,8,8,11a,13b-Hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B96041.png)
